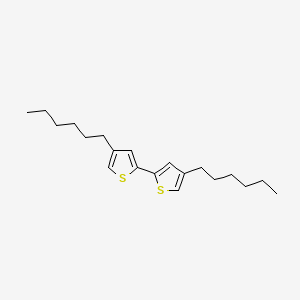

4,4'-Dihexyl-2,2'-bithiophene

Descripción

Significance in Conjugated Systems

The fundamental structure of 4,4'-Dihexyl-2,2'-bithiophene is centered around the 2,2'-bithiophene (B32781) unit, a motif prevalent in a wide array of functional organic materials. nih.gov This core is a conjugated system, meaning it has alternating single and double bonds, which allows for the delocalization of pi-electrons across the molecule. This electron delocalization is the basis for the semiconducting properties of materials derived from it.

The strategic placement of hexyl groups at the 4,4' positions serves two primary functions. Firstly, these long alkyl chains significantly improve the material's solubility, which is a crucial factor for solution-based processing techniques used in fabricating large-area and flexible electronic devices. chemimpex.com Secondly, the well-defined substitution pattern can help control the molecular conformation and the morphology of the resulting thin films, which are critical for efficient charge transport in the solid state. ossila.com The planarity of the thiophene (B33073) rings and the potential for intermolecular sulfur-sulfur interactions are key features that facilitate charge mobility in materials built from these units. mdpi.com

Role in Organic Semiconductor Development

This compound is a foundational building block in the development of organic semiconductors. chemimpex.com Its derivatives are integral to a variety of electronic devices. The compound itself is often functionalized, for example, by adding bromine atoms at the 5 and 5' positions, to create monomers like 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene (B1640519). ossila.comnih.gov These brominated intermediates are then used in polymerization reactions (e.g., cross-coupling reactions) to synthesize high-performance conjugated polymers and small molecules for electronic applications. ossila.com

In the realm of organic photovoltaics, materials derived from this compound are essential. It serves as a precursor for donor materials in bulk heterojunction solar cells, where it contributes to light absorption and efficient charge transport. chemimpex.combiosynth.com For instance, it can be used to create polymers that act as the electron donor or as a hole transport layer in a solar cell device. biosynth.com Research has demonstrated the synthesis of complex oligomers and polymers for OSCs that incorporate the dihexyl-bithiophene structure, highlighting its utility in creating materials with tailored electronic properties for photovoltaic applications. ossila.comnih.govrsc.org

The unique electronic properties of this compound also make it a valuable component in the fabrication of Organic Light-Emitting Diodes (OLEDs). chemimpex.com Its derivatives are used to synthesize materials that facilitate efficient charge transport, a critical factor for the performance of OLED devices. chemimpex.comsmolecule.com The bithiophene core is a common structural motif in semiconducting materials designed for OLEDs, and the hexyl groups aid in the solution-based processing often used to manufacture these devices. ossila.comnih.gov

This compound is a key building block for the semiconducting materials used in the active layer of Organic Field-Effect Transistors (OFETs). chemimpex.comossila.comnih.gov The ability of its derivatives to self-assemble into ordered structures is crucial for achieving high charge carrier mobility in the transistor channel. ossila.com The semiconductor characteristics of materials based on this compound allow for its use in creating lightweight, flexible, and low-cost transistors for next-generation electronics. chemimpex.comsmolecule.com The versatility of the bithiophene unit allows it to be incorporated into a wide range of polymers and small molecules designed specifically for high-performance OFETs. nih.govvulcanchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hexyl-2-(4-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-19(21-15-17)20-14-18(16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQPWKFBXWPBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573861 | |

| Record name | 4,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135926-94-2 | |

| Record name | 4,4′-Dihexyl-2,2′-bithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135926-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for 4,4'-Dihexyl-2,2'-bithiophene Synthesis

The construction of the this compound molecule can be accomplished through several effective methods, with palladium-catalyzed cross-coupling reactions being the most prominent. Electrochemical polymerization offers a direct route to the corresponding polymer, while other organometallic coupling reactions provide alternative pathways.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of this compound and its derivatives. The Suzuki coupling reaction, in particular, is widely employed. This reaction typically involves the coupling of a thiophene-boronic acid or ester with a halogenated thiophene (B33073) in the presence of a palladium catalyst and a base. psu.edubeilstein-journals.org For instance, 2-(4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be coupled with a brominated thiophene derivative to form the bithiophene linkage. psu.edu

The efficiency of these reactions is often dependent on the choice of catalyst, ligands, and reaction conditions. For example, Pd(PPh₃)₄ is a commonly used catalyst for Suzuki couplings in the synthesis of thiophene-based polymers. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and minimize side products. nih.gov

Another important palladium-catalyzed method is the aerobic oxidative coupling of thiophenes. This approach can directly couple two thiophene molecules, such as 2-bromo-3-hexylthiophene, to form 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene (B1640519) using a palladium catalyst and oxygen as the oxidant. nih.gov The use of specific ligands, like 1,10-phenanthroline-5,6-dione (B1662461), can enhance the catalyst's performance. nih.gov

Electrochemical Polymerization Pathways

Electrochemical polymerization provides a direct method to synthesize poly(this compound) films on an electrode surface. chemmethod.com This technique involves the anodic oxidation of the this compound monomer in an electrolyte solution. The polymerization proceeds through the formation of radical cations, which then couple to form the polymer chain. dtic.mil

Cyclic voltammetry is a common technique used to carry out and monitor the electrochemical polymerization. winona.edu The oxidation potential for this compound is a key parameter in this process. It has been shown that the electrochemical polymerization of 4,4'-dialkyl-2,2'-bithiophenes can lead to polymers with a high degree of head-to-head (HH) linkages, resulting in materials with specific electronic properties. chemmethod.com The resulting polymer films can be characterized by their conductivity and redox activity. researchgate.net

The rate of polymerization and the quality of the resulting polymer film can be influenced by factors such as the monomer concentration, the choice of solvent and electrolyte, and the applied potential. dtic.milwinona.edu For instance, the addition of a small amount of 2,2'-bithiophene (B32781) can increase the rate of polymerization of other thiophene monomers. dtic.mil

Other Organometallic Coupling Reactions

Besides Suzuki coupling, other organometallic cross-coupling reactions are also utilized for the synthesis of this compound and its polymers. These include Kumada, Stille, and Negishi couplings.

The Kumada coupling reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For instance, hexylmagnesium bromide can be coupled with a dibromobithiophene derivative using a nickel catalyst to introduce the hexyl chains. aip.org This method is particularly useful for the synthesis of poly(3-alkylthiophene)s. ethz.ch

The Stille coupling reaction utilizes an organotin compound (stannane) and an organic halide, catalyzed by a palladium complex. This method is effective for creating carbon-carbon bonds and has been used to synthesize various thiophene-containing polymers. wiley-vch.de For example, a stannylated thiophene can be coupled with a brominated thiophene derivative.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction has been found to be effective for the coupling of certain fluorinated thiophene intermediates where Kumada coupling was unreactive. rsc.org

Functionalized Bithiophene Precursors

The synthesis of this compound often relies on the use of functionalized bithiophene precursors. These precursors are designed to facilitate specific coupling reactions and to introduce the desired substituents at precise locations on the bithiophene core.

Halogenated Bithiophene Derivatives (e.g., Dibromo-bithiophene)

Halogenated bithiophenes, particularly dibromo-bithiophenes, are key intermediates in the synthesis of this compound and its polymers. ossila.comossila.com The bromine atoms serve as reactive sites for various cross-coupling reactions, allowing for the introduction of the hexyl side chains and for further polymerization.

A common precursor is 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene . ossila.com This compound can be synthesized through the oxidative coupling of 2-bromo-3-hexylthiophene. nih.gov It is a versatile building block for the synthesis of conjugated polymers used in organic solar cells and field-effect transistors. ossila.com

Other halogenated bithiophenes, such as 4,4'-dibromo-2,2'-bithiophene and 3,3'-dibromo-2,2'-bithiophene (B32780) , are also important precursors. nih.gov The position of the bromine atoms dictates the final structure of the resulting polymer. For example, 3,3'-dibromo-2,2'-bithiophene is a critical intermediate for synthesizing specific fused heterocyclic systems. The synthesis of these halogenated precursors often involves direct bromination of the bithiophene core, although controlling the regioselectivity can be a challenge.

Stannyl and Boron-Functionalized Bithiophene Intermediates

Organotin (stannyl) and organoboron (boron-functionalized) bithiophene derivatives are essential precursors for Stille and Suzuki coupling reactions, respectively.

Stannyl-functionalized bithiophenes , such as 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, are used in Stille coupling reactions to build longer conjugated systems. tcichemicals.com These intermediates are typically prepared by reacting a lithiated bithiophene with a trialkyltin chloride. wiley-vch.de

Boron-functionalized bithiophenes , such as bithiophene boronic acids or their pinacol (B44631) esters, are key components in Suzuki coupling reactions. psu.edursc.org These are often synthesized by reacting a lithiated bithiophene with a borate (B1201080) ester, such as trimethyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. psu.edubeilstein-journals.org The resulting boronic acid or ester can then be coupled with a halogenated aromatic compound in the presence of a palladium catalyst.

The use of these functionalized precursors allows for a high degree of control over the structure and properties of the final this compound-containing materials.

Control of Regioregularity in Polymerization from Bithiophene Units

The synthesis of regioregular polythiophenes is crucial for optimizing their electronic and optical properties, as a well-defined polymer structure enhances π-orbital overlap along the conjugated backbone. A primary challenge in polythiophene synthesis arises from the polymerization of asymmetric 3-substituted monothiophenes, which can lead to random couplings—head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT)—resulting in a regiorandom polymer with diminished performance. nih.govrsc.org A powerful strategy to circumvent this issue and enforce perfect regioregularity is to utilize symmetric bithiophene monomers as precursors. nih.gov By designing a monomer that is already regiochemically defined, subsequent polymerization inherently produces a polymer with a controlled and predictable sequence. nih.govelectronicsandbooks.com

The monomer this compound is an example of such a symmetric precursor. In this molecule, the hexyl side chains are positioned at the 4 and 4' positions, and polymerization proceeds through the activation of the 5 and 5' positions. Due to the symmetry of the monomer unit, every coupling that occurs during polymerization is identical, naturally leading to a perfectly alternating polymer structure. electronicsandbooks.com This method of "controlling" regioregularity through monomer design is a fundamental advantage over polymerizing 3-alkylthiophene monomers, where reaction conditions and catalyst selection are critical to steer the regiochemical outcome. nih.govcmu.edu

Several transition metal-catalyzed cross-coupling reactions are effective for the polymerization of symmetric bithiophene derivatives. These methods typically involve a dihalogenated version of the monomer, which then undergoes polycondensation.

Key Polymerization Methods:

Yamamoto-type Polycondensation: This method involves the dehalogenative polycondensation of dihaloarenes using a nickel(0) complex, such as Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)). chemrxiv.org For the polymerization of this compound, a precursor like 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene is required. The nickel catalyst facilitates the coupling of the monomer units to form the conjugated polymer. chemrxiv.org This technique is a practical tool for synthesizing a wide range of poly(hetero)arylenes. chemrxiv.org

Stille Coupling: This versatile cross-coupling reaction involves the reaction of an organostannane (e.g., a bis(trimethylstannyl) derivative) with an organohalide (e.g., a dibromo derivative) in the presence of a palladium catalyst. unimib.it To synthesize poly(this compound), one could polymerize 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene with a distannylated comonomer, or react 5,5'-bis(trimethylstannyl)-4,4'-dihexyl-2,2'-bithiophene with a dihalogenated comonomer. core.ac.uk

FeCl₃ Oxidative Coupling: Chemical polymerization using ferric chloride (FeCl₃) as an oxidizing agent is another established method. electronicsandbooks.com Studies have shown that the polymerization of 4,4'-dialkyl-2,2'-bithiophenes with FeCl₃ can produce soluble polymers with higher stereoregularity compared to polymers synthesized from the corresponding 3-alkylthiophene monomers. electronicsandbooks.com

The use of a symmetric bithiophene monomer like this compound fundamentally ensures the formation of a regioregular polymer, as the ambiguity of coupling orientation is eliminated at the monomer level. Research comparing polymers derived from 4,4'-dialkyl-2,2'-bithiophenes with those from 3-alkylthiophenes has provided evidence of improved stereoregularity for the former, as observed through techniques like NMR spectroscopy. electronicsandbooks.com The resulting poly(this compound) is a soluble material that can be cast into thin films for electronic applications. electronicsandbooks.com

Table 1: Comparison of Polymerization Approaches for Regiocontrol

| Monomer Type | Example Monomer | Polymerization Challenge | Strategy for Regiocontrol | Resulting Polymer Structure |

|---|---|---|---|---|

| Asymmetric Monothiophene | 3-Hexylthiophene | Potential for random HH, TT, and HT couplings. nih.gov | Catalyst selection (e.g., specific Ni complexes) and optimized reaction conditions (e.g., GRIM method). nih.govcmu.edu | High % HT regioregularity (>98%) can be achieved but requires strict control. cmu.edu |

| Symmetric Bithiophene | This compound | Minimal, as monomer symmetry dictates coupling. | Inherent control through monomer design. nih.govelectronicsandbooks.com | Perfectly alternating, regioregular structure by default. electronicsandbooks.com |

Table 2: Polymerization of Dihalo-bithiophene Monomers

| Polymerization Method | Typical Catalyst | Monomer Precursor Example | Key Feature |

|---|---|---|---|

| Yamamoto Polycondensation | Ni(0) complex (e.g., Ni(cod)₂) + ligand. chemrxiv.org | 5,5'-Dibromo-2,2'-bithiophene. chemrxiv.org | Facile and practical dehalogenative coupling to form π-conjugated polymers. chemrxiv.org |

| Stille Coupling | Pd complex (e.g., Pd(PPh₃)₄). nih.gov | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene. | Versatile C-C bond formation, often used for creating complex copolymers. core.ac.uk |

| Chemical Oxidation | FeCl₃. electronicsandbooks.com | This compound. electronicsandbooks.com | Direct oxidative polymerization leading to polymers with high stereoregularity. electronicsandbooks.com |

Electronic Structure and Optoelectronic Phenomena

Theoretical Investigations of Molecular and Electronic Structure

Theoretical studies, primarily employing quantum chemical calculations, provide fundamental insights into the electronic landscape of 4,4'-Dihexyl-2,2'-bithiophene.

Quantum Chemical Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict the molecular and electronic properties of this compound. chemmethod.com Calculations are often performed using the B3LYP functional with a 6-31G(d,p) basis set to optimize the geometry and determine the electronic structure of the molecule in the gas phase. chemmethod.comrsc.org These theoretical approaches are crucial for understanding the behavior of this compound and its derivatives in various applications.

Theoretical calculations have been used to determine the ionization potential (IP) and electron affinity (EA) of bithiophene derivatives. acs.org For instance, in a study of symmetrically disubstituted bithiophene derivatives, the theoretical IP and EA values were found to be overestimated by approximately 0.6–0.7 eV compared to experimental data, a systematic effect attributed to the functional's mathematical expression. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. For this compound and related oligothiophenes, both the HOMO and LUMO are well-delocalized across the molecular backbone. acs.org

The energy levels of these frontier orbitals can be calculated using DFT. rsc.org The HOMO-LUMO gap is a key parameter that influences the material's potential applications in organic electronics. For instance, in a study of 5,5'-bis(pyren-2-yl)-2,2'-bithiophene, the HOMO energy level was calculated to be -5.357 eV, suggesting good air stability. researchgate.net The energy gap for an octithiophene has been reported as 2.27 eV. chemmethod.com For some substituted oligomers, the energy gap values have been observed to increase, which is attributed to the insertion of alkyl chains causing distortion of the aromatic rings and consequently, a less planar structure and reduced conjugation. chemmethod.com

The table below presents a summary of HOMO, LUMO, and energy gap values for related compounds.

Table 1: Frontier Orbital Energies and Band Gaps of Bithiophene-Related Polymers

| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| P(BTDCA66-BT) (66BT) | -5.30 | -3.24 | - |

| P(BTDCA44-BT) (44BT) | -5.30 | -3.22 | - |

| P(BTDCA44-TT) (44TT) | -5.40 | -3.35 | - |

Data sourced from a study on [2,2′-bithiophene]-4,4′-dicarboxamide based polymers. rsc.org

Conformation-Electronic Property Relationships

The planarity of the bithiophene unit, characterized by the dihedral angle between the two thiophene (B33073) rings, significantly impacts its electronic properties. Computational studies have shown that a more planar conformation leads to extended π-conjugation and a smaller HOMO-LUMO gap. For 2,2'-bithiophene (B32781) and its 4,4'- and 5,5'-dimethyl derivatives, two minimum energy conformations exist: anti-gauche and syn-gauche, with the anti-gauche being more stable. acs.org

The introduction of alkyl groups, such as the hexyl chains in this compound, can cause steric hindrance, leading to a distortion between the thiophene rings. chemmethod.com This deviation from planarity affects the electronic properties of the parent polymers. chemmethod.com For instance, in some oligomer structures, the dihedral angles can vary significantly, leading to non-planar conformations. chemmethod.com

π-Conjugation Extent and its Modulation

The extent of π-conjugation in this compound is a determining factor for its use in organic electronic devices. chemmethod.com The π-conjugation is influenced by the planarity of the molecule; a more planar structure allows for better overlap of p-orbitals and thus more extensive conjugation.

The presence of alkyl chains can disrupt this conjugation by inducing steric strain and causing the thiophene rings to twist relative to each other. chemmethod.com This disruption can lead to an increase in the energy gap. chemmethod.com Conversely, extending the conjugated system by creating polymers from bithiophene units can lead to a red-shift in absorption spectra, indicating a smaller energy gap. beilstein-journals.org

Spectroscopic Characterization of Electronic Transitions

UV-Visible absorption spectroscopy is a primary technique for probing the electronic transitions in this compound.

UV-Visible Absorption Spectroscopy in Solution and Thin Films

The UV-Vis absorption spectra of this compound and its derivatives show characteristic π-π* transitions. In dilute solutions, these compounds typically exhibit a main absorption band in the visible region. chemmethod.com For example, a polymer derived from this compound by electrochemical polymerization shows an absorption maximum (λmax) at 390 nm. chemmethod.com

When cast into thin films, the absorption spectra of these materials often show a red-shift and broadening compared to their solution spectra. beilstein-journals.orgacs.org This phenomenon is attributed to stronger intermolecular interactions, such as π-π stacking, in the solid state, which leads to a narrowing of the energy gap. beilstein-journals.orgbeilstein-journals.org For instance, the absorption onset of a 7-ring fused diindenone-dithieno[3,2-b:2',3'-d]thiophene system shifts from 638 nm in solution to 701 nm in a thin film. beilstein-journals.org

The table below summarizes the absorption maxima for various bithiophene-related compounds in solution and thin-film states.

Table 2: UV-Visible Absorption Maxima (λmax) of Bithiophene Derivatives

| Compound/Polymer | Solvent | λmax (nm) in Solution | λmax (nm) in Thin Film |

| Poly(4,4'-dipentoxy-2,2'-bithiophene) | - | - | Reduced state: ~480, Oxidized state: ~750 |

| BTD-P | Dichloromethane | 445 | - |

| NDI-EH-P | Dichloromethane | 514 | - |

| PTCDI-EH-P | Dichloromethane | 587 | - |

| PDBuSBT | Chloroform | ~430 | ~510 |

| PDOcSBT | Chloroform | ~430 | ~500 |

| PDDeSBT | Chloroform | ~430 | ~510 |

| PDDoSBT | Chloroform | ~430 | ~510 |

Data compiled from various studies. acs.orgacs.orgresearchgate.net

Fluorescence Emission Spectroscopy

This compound, as a conjugated oligothiophene, exhibits photoluminescent properties. When a solution of such molecules is excited with an appropriate wavelength of light, it emits light at a longer wavelength, a phenomenon known as fluorescence. The emission spectrum provides insights into the electronic transitions from the first excited singlet state (S₁) to the ground state (S₀).

The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure, specifically the extent of π-conjugation and the nature of any substituent groups. acs.org In the case of oligothiophenes, an increase in the number of thiophene units in the conjugated backbone typically leads to a bathochromic (red) shift in both the absorption and emission spectra. aip.orgacs.org This is due to a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, changing a central core from a single thiophene to a 2,2'-bithiophene group has been shown to cause a significant red-shift in the maximum absorption peak, which is mirrored in the fluorescence emission. aip.org

| Compound Type | Typical Emission Behavior | Influencing Factors | Source |

|---|---|---|---|

| Oligothiophenes / Bithiophenes | Red-shift in emission with increasing conjugation length. | Number of thiophene units, substituent groups, molecular planarity. | aip.org, acs.org |

| Substituted Bithiophenes | Quantum yield is sensitive to the electronic nature of substituents (donor/acceptor). | Acceptor moieties can decrease the quantum yield. | acs.org |

Electrochemical Characterization of Energy Levels

Electrochemical methods are crucial for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) of conjugated materials like this compound. These energy levels are fundamental to the performance of the material in electronic devices.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of chemical species. For a compound like this compound, a CV experiment involves applying a scanning potential to a working electrode submerged in a solution of the compound and a supporting electrolyte. The resulting current is measured as a function of the applied potential.

The voltammogram reveals the oxidation and reduction potentials of the molecule. The oxidation process corresponds to the removal of an electron from the HOMO, while reduction involves the addition of an electron to the LUMO. The potential at which these processes begin (onset potential) is used to estimate the energy levels of these orbitals. aip.org For many polythiophene derivatives, the oxidation (p-doping) process is electrochemically reversible. acs.org The reduction (n-doping) can be more challenging but has been observed in various polythiophene systems. acs.org

The specific values of oxidation and reduction potentials are influenced by the molecular structure, including the orientation of the thiophene rings (e.g., Head-to-Head vs. Head-to-Tail) and the nature of the substituents. oup.com For example, the monomer oxidation potentials for 3,3'-dialkylsulfanyl-2,2'-bithiophenes are reported to be around 1.10 V. acs.org

| Compound / Derivative | Process | Reported Potential (vs. reference) | Experimental Conditions | Source |

|---|---|---|---|---|

| Poly(3,3'-dialkylsulfanyl-2,2'-bithiophene)s | Monomer Oxidation | ~1.10 V | 0.1 M n-Bu₄N⁺BF₄⁻, scan rate 50 mV s⁻¹ | acs.org |

| Poly(3,3'-dialkylsulfanyl-2,2'-bithiophene)s | Polymer Reduction Onset | ~ -1.50 V | 0.1 M n-Bu₄N⁺BF₄⁻ in acetonitrile | acs.org |

| Bithienoquinonoids (HH isomer) | Half-wave Reduction (E¹₁/₂) | -0.31 V | in CH₂Cl₂ | oup.com |

Determination of Electrochemical Band Gaps

The electrochemical band gap (E_g^elec) provides an estimate of the energy difference between the HOMO and LUMO levels of a molecule. It is a critical parameter for optoelectronic applications. This value can be calculated directly from the onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials obtained from cyclic voltammetry measurements. aip.orgrsc.org

The relationship is given by the equation:

E_g^elec = e(E_ox^onset - E_red^onset)

From these onset potentials, the HOMO and LUMO energy levels themselves can be estimated relative to the vacuum level by calibration against a standard reference, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

For polymers derived from dialkylsulfanyl-bithiophenes, electrochemical band gaps have been evaluated to be in the range of 2.0–2.1 eV. acs.org It is important to distinguish the electrochemical band gap from the optical band gap, which is determined from the onset of absorption in the UV-Vis spectrum. The optical band gap is typically lower than the electrochemical band gap due to exciton (B1674681) binding energy. For this compound itself, an optical band gap of 3.5 eV has been reported. biosynth.com

| Compound / Derivative | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) | Source |

|---|---|---|---|---|

| Poly(3,3'-dialkylsulfanyl-2,2'-bithiophene)s | Not specified | ~ -2.90 eV (Electron Affinity) | 2.0 - 2.1 | acs.org |

| This compound | Not specified | Not specified | 3.5 (Optical Band Gap) | biosynth.com |

Charge Transport Mechanisms and Carrier Dynamics

Fundamental Principles of Charge Transport in Bithiophene-Based Systems

Charge transport in organic semiconductors like 4,4'-dihexyl-2,2'-bithiophene is typically understood to occur through the movement of charge carriers (holes or electrons) between localized states, a process influenced by both classical and quantum mechanical phenomena.

In many organic semiconducting materials, including those based on bithiophene, charge transport is described by hopping models. ntu.edu.twaip.orgrsc.org In this framework, charge carriers are considered to be localized on individual molecules or conjugated segments of a polymer chain. ntu.edu.tw Transport occurs through thermally activated "hops" from one localized site to an adjacent one. rsc.org The rate of this hopping is influenced by several factors, including the distance between the sites, the energetic disorder of the system, and the temperature. scientific.net

The charge transport process can be further detailed by considering both intramolecular and intermolecular hopping. Intramolecular transport, which is the movement of charge along a single polymer backbone, is generally faster due to the covalent bonding and delocalized π-orbitals. acs.org Intermolecular transport, the hopping between adjacent molecules or polymer chains, is often the rate-limiting step and is highly dependent on the molecular packing and π-π stacking interactions. ntu.edu.tw In materials like poly(3-hexylthiophene) (P3HT), a polymer closely related to this compound, charge mobility is significantly promoted within ordered lamellar layers formed by π-π interactions. ntu.edu.tw However, the presence of disordered regions can complicate this behavior. ntu.edu.tw

Influence of Molecular Structure on Charge Mobility

The specific chemical structure of an organic semiconductor has a profound impact on its charge transport properties. In the case of this compound, the alkyl substituents and isotopic composition are key factors.

The introduction of alkyl side chains, such as the hexyl groups in this compound, serves several crucial functions. Primarily, they enhance the solubility of the molecule in organic solvents, which is essential for solution-based processing and the fabrication of thin films for electronic devices. The regioregular placement of these alkyl chains also facilitates controlled molecular packing, which is critical for efficient charge transport.

However, the length and placement of these alkyl chains can also have more complex effects on charge mobility. While longer alkyl chains can sometimes lead to more ordered structures and improved charge transport, they can also introduce steric hindrance that may reduce mobility. osti.gov In some polythiophene systems, longer side chains have been shown to increase the speed of backbone dynamics, which in turn can affect charge transport. osti.gov Conversely, in other contexts, shorter side chains have been found to boost both capacitive and charge carrier transport properties, though a sufficient length is still required for solubility and ion interaction. kaust.edu.saliverpool.ac.uk The optimal side-chain length often represents a trade-off between processability and the density of the charge-conducting backbones. nih.gov For instance, in some thiophene (B33073)/phenylene co-oligomers, the effective mobility has been observed to decrease with higher polarity of the end groups, moving from alkyl to alkoxy and glycol substituents. core.ac.uk

A theoretical study on the hole transport in di(n-hexyl)-bithiophene isomers, including this compound, investigated the impact of deuteration (replacing hydrogen with deuterium) on the charge transfer rate. researchgate.net It was found that deuteration can reduce the hole mobility. researchgate.net The magnitude of this isotope effect was found to be dependent on the position of the deuteration and the substitution position of the hexyl groups. researchgate.net For di(n-hexyl)-bithiophene isomers, the 5,5'-dihexyl substitution exhibited the strongest isotope effect upon deuteration of the hexyl groups. researchgate.net This was attributed to the larger reorganization energy contributed by the hexyl group at the 5- and 5'-positions compared to the 3,3'- and 4,4'-positions. researchgate.net

| Compound | Deuteration Position | Isotope Effect (%) |

|---|---|---|

| 3,3'-dihexyl-2,2'-bithiophene | Hexyl-deuteration | -19.1 |

| All-deuteration | -21.6 | |

| This compound | Hexyl-deuteration | -16.1 |

| All-deuteration | -18.7 | |

| 5,5'-dihexyl-2,2'-bithiophene | Hexyl-deuteration | -23.0 |

| All-deuteration | -25.0 |

Data sourced from a theoretical study on the impact of deuteration on the hole transfer rate in different di(n-hexyl)-bithiophene isomers. researchgate.net The negative sign indicates a decrease in the transfer rate upon isotopic substitution.

Anisotropic Charge Transport in Ordered Architectures

In the solid state, organic molecules like this compound can self-assemble into ordered structures, such as single crystals or highly oriented thin films. rsc.orgresearchgate.netresearchgate.net In these ordered architectures, the charge transport properties are often anisotropic, meaning that the charge mobility is dependent on the direction of measurement relative to the crystal axes or the direction of molecular alignment. rsc.orgresearchgate.netprotocols.io

This anisotropy arises from the specific molecular packing within the crystal lattice. The efficiency of charge hopping between adjacent molecules is highly sensitive to their relative orientation and the distance between them. protocols.io For example, in single crystals of a regioregular octamer of 3-hexyl-thiophene, a large anisotropy in conduction was observed, with significantly different mobility values along the π-π stacking direction and along the molecular axis. rsc.orgresearchgate.net The direction of maximum mobility is not always along the polymer backbone or the π-π stacking direction. aip.org

The degree of anisotropy can be quantified by the ratio of the maximum to minimum mobility (μ_max / μ_min). uky.edu For some applications, isotropic charge transport (where mobility is the same in all directions) is desirable, and this can be achieved by designing molecules that pack with a high degree of symmetry. uky.edu Theoretical models have been developed to predict the anisotropic mobility based on the crystal packing architecture, providing a tool for the rational design of organic semiconductor materials with specific charge transport characteristics. protocols.io

| Material | Mobility along π-π stacking direction (cm²/Vs) | Mobility along molecular axis (cm²/Vs) | Reference |

|---|---|---|---|

| Regioregular octamer of 3-hexyl-thiophene | ~10⁻³ | ~0.5 | rsc.orgresearchgate.net |

This table presents an example of the anisotropic charge mobility observed in a single crystal of a thiophene-based oligomer.

Supramolecular Organization and Thin Film Morphology

Self-Assembly and Crystallinity in Thin Films

The ability of 4,4'-Dihexyl-2,2'-bithiophene to self-assemble into ordered structures is a key feature. This self-assembly process leads to the formation of crystalline regions within the thin film, which are essential for efficient charge transport.

In thin films, this compound and its derivatives have been observed to form crystalline domains. nih.gov The tail-to-tail arrangement of the hexyl chains at the 4,4'-positions minimizes steric hindrance, facilitating a more ordered molecular packing and improved crystallinity. This is in contrast to head-to-head configurations which can lead to a less ordered structure. rsc.org The formation of these crystalline domains is crucial for enhancing the performance of organic thin-film transistors (TFTs). psu.edu However, the absence of these crystalline regions and the presence of film defects can degrade device performance. psu.edu In some instances, these molecules can self-organize into crystalline domains with lattice planes extending over hundreds of nanometers. nih.gov

Certain thiophene-based materials, including derivatives of bithiophene, have been reported to exhibit liquid crystalline behavior. rsc.orgtandfonline.comrsc.orgiucr.org This property is significant as the self-aligning nature of liquid crystalline phases, such as the smectic E (SmE) phase, can be utilized to produce uniformly flat films with good molecular alignment when processed from the mesophase. rsc.org The presence of intermolecular hydrogen bonding can also play a role in the formation of liquid crystal phases in some thiophene (B33073) derivatives. tandfonline.com The self-organization capabilities of these molecules are evident in their tendency to form well-organized three-dimensional polycrystalline structures, which enhances electrical conductivity due to efficient charge carrier pathways. rsc.org Some studies suggest that features observed in thin films, such as the organization into extensive crystalline domains, are indicative of liquid crystalline properties during film evolution. nih.gov

Morphological Characterization Techniques

A variety of advanced microscopy and scattering techniques are employed to investigate the thin film morphology of this compound and related materials, providing insights into their supramolecular organization.

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of thin films at the nanoscale. rsc.orgresearchgate.net Studies on polymers incorporating this compound units have utilized AFM to investigate the morphology of the active layer in organic solar cells. researchgate.net For instance, AFM images have revealed significant morphological differences between various copolymer films, which can be correlated with their performance in thin-film transistors. psu.edu The technique has also been used to study the less flexible conformation of rod-like polyrotaxane chains, indicating a higher tendency to organize into fibers or linear ribbons in the solid state. researchgate.net Furthermore, AFM can be used to assess the impact of different processing conditions on the film's surface roughness and phase separation, which are critical parameters for device performance. researchgate.net

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of thin films. rsc.org For example, high-resolution TEM analysis of a molecule incorporating a dihexyl-bithiophene moiety showed that it organizes into crystalline domains with lattice planes extending over hundreds of nanometers when spin-cast from solution. nih.gov This technique is instrumental in revealing the degree of order and the presence of crystalline structures within the film, which are not always apparent from surface-sensitive techniques alone.

Processing-Morphology-Performance Interrelationships

The transition from a solution to a solid thin film is a complex process where kinetic and thermodynamic factors compete, resulting in a specific morphology. This morphology is not static and can be manipulated through various processing strategies to enhance the electrical performance of the final device. The following sections detail two primary methods for morphological control: the use of solvent additives and post-deposition annealing.

The use of small amounts of a high-boiling-point solvent, known as a solvent additive, in the primary processing solution is a powerful technique to tune the morphology of solution-processed organic semiconductor films. While specific studies detailing solvent additive effects on pristine this compound films are not extensively documented, research on closely related bithiophene-containing polymers provides significant insight into the mechanisms at play.

A study on the copolymer poly(9,9-dioctyl-fluorenyl-co-bithiophene) (F8T2), which incorporates a bithiophene unit, investigated the effect of the solvent additive 1,8-diiodooctane (B1585395) (DIO). nih.gov The addition of DIO was found to significantly influence the orientation of the polymer backbone in the resulting thin film. Analysis using near-edge X-ray absorption fine structure (NEXAFS) spectroscopy revealed that the additive promotes a more "face-on" orientation of the conjugated backbone relative to the substrate. nih.gov This orientation is often beneficial for charge transport in the vertical direction, which is relevant for devices like organic photovoltaics (OPVs). The observed dichroism in the NEXAFS signal, a measure of molecular orientation, was markedly increased in films processed with DIO, indicating a higher degree of molecular ordering. nih.gov

The general principle is that the additive, having a higher boiling point and often selective solubility for one component in a blend (or for aggregates over isolated molecules), alters the film drying dynamics. It remains in the film longer than the host solvent, allowing molecules more time to self-organize into more thermodynamically favorable, ordered structures.

Table 1: Effect of Solvent Additive (DIO) on Molecular Orientation of a Bithiophene-Containing Copolymer (F8T2)

| Film Processing Condition | Predominant Molecular Orientation | Degree of Orientation (Dichroism) |

|---|---|---|

| Pristine F8T2 Film | Face-on | Moderate |

This data is based on findings for the related copolymer F8T2 and serves to illustrate the potential effects of solvent additives on bithiophene-based materials.

Annealing, which involves heating the material (thermal annealing) or exposing it to solvent vapor (solvent vapor annealing), is a widely used post-processing step to improve molecular order and, consequently, device performance.

Thermal Annealing: Thermal annealing provides the necessary energy for molecules in a kinetically trapped, disordered state to reorganize into more crystalline, thermodynamically stable structures. Research on a complex small molecule donor, p-DTS(FBTTh2)2, which contains a hexyl-bithiophene moiety, demonstrates the effectiveness of this strategy. chemrxiv.orgchemrxiv.org In this study, thin films were prepared by drop casting and then subjected to isothermal annealing. chemrxiv.orgchemrxiv.org

The as-cast film, formed by the rapid evaporation of the solvent, exhibited relatively small and less-ordered domains. chemrxiv.orgchemrxiv.org However, upon isothermal annealing at 90°C, the donor molecules were able to reorganize, resulting in the formation of significantly larger and more highly ordered domains. chemrxiv.orgchemrxiv.org This improved molecular ordering and increased domain size are directly linked to enhanced charge transport properties. The study highlights that even without processing additives, thermal treatment alone can be a powerful tool to achieve a high degree of molecular order. chemrxiv.org

Table 2: Influence of Isothermal Annealing on Domain Morphology of a Hexyl-Bithiophene-Containing Small Molecule (p-DTS(FBTTh2)2)

| Film Condition | Processing Details | Resulting Morphology |

|---|---|---|

| As-cast | Rapid solvent evaporation | Small, less-ordered domains chemrxiv.orgchemrxiv.org |

This data is based on findings for the related small molecule p-DTS(FBTTh2)2, which contains a this compound unit within its structure.

Solvent Vapor Annealing: Solvent vapor annealing (SVA) is another effective method where the thin film is exposed to a saturated atmosphere of a solvent. This process swells the film, increasing polymer chain mobility and allowing for reorganization and crystallization, often at lower temperatures than thermal annealing. Studies on various oligothiophenes have shown that SVA can significantly enhance the crystallinity and phase separation in blend films, leading to marked improvements in device parameters like short-circuit current and fill factor. rsc.org The choice of solvent and annealing time are critical parameters that must be optimized to achieve the desired morphology. acs.org

Integration in Advanced Organic Electronic Devices

Role as Conjugated Polymer Building Blocks

The well-defined structure of 4,4'-dihexyl-2,2'-bithiophene, with two thiophene (B33073) units joined at the 2,2'-positions, makes it an excellent building block for synthesizing conjugated polymers. ossila.com The hexyl groups at the 4,4'-positions improve solubility and influence the material's morphology in thin films, which is critical for charge transport. ossila.com Functionalization, often by adding bromine atoms at the 5,5'-positions, creates a versatile monomer, 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene (B1640519), ready for polymerization through various cross-coupling reactions. ossila.com

Poly(this compound) Derivatives

Homopolymers based on the this compound unit are a class of polythiophene derivatives. The synthesis of these polymers often involves the polymerization of derivatized monomers like 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene. ossila.com The resulting polymers possess a conjugated backbone that facilitates the delocalization of charge carriers. The hexyl side chains are instrumental in ensuring solubility in organic solvents, a key requirement for solution-processing techniques like spin coating, which are essential for manufacturing large-area polymer films for electronic devices. researchgate.net

For instance, the synthesis of poly(3,4-dinitro-4′-n-hexyl-2,2′- bithiophene) was achieved using the Stille coupling method, reacting 2,5-bis(trimethylstannyl)-3-n-hexylthiophene with 2,5-dibromo-3,4-dinitrothiophene. researchgate.net While this specific derivative was found to be an insulator, it demonstrates the principle of creating new polymers from bithiophene building blocks. The modification of the chemical structure of such conjugated polymers is a key strategy to tune their physical and electronic properties for various applications, including field-effect transistors (FETs) and solar cells. researchgate.net

Copolymers Incorporating this compound Units

The incorporation of this compound units into copolymers is a widely used strategy to develop high-performance materials for organic electronics. By combining this electron-rich donor unit with various electron-accepting (acceptor) units, chemists can create donor-acceptor (D-A) copolymers with tailored optical and electronic properties. This approach is fundamental to the development of active materials for organic solar cells. nih.gov

A notable example is the synthesis of copolymers based on bithiophene imide (BTI) and benzodithiophene (BDT) for organic photovoltaic (OPV) applications. nih.gov The electron-deficient nature of the BTI units results in polymers with low-lying Highest Occupied Molecular Orbital (HOMO) energy levels (around -5.6 eV). nih.gov This is advantageous for achieving high open-circuit voltages in solar cells. Inverted solar cells fabricated with these BTI-based polymers have demonstrated power conversion efficiencies (PCEs) of up to 5.5%, with significant open-circuit voltages (Voc) exceeding 0.9 V, which are among the highest reported for polymer/PCBM solar cells. nih.gov

Another study focused on synthesizing a novel copolymer, 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT), as a donor material. mdpi.com This copolymer exhibited a broader optical and electrochemical band-gap compared to the widely studied poly(3-hexylthiophene-2,5-diyl) (P3HT). mdpi.com

Application in Organic Solar Cells (OSCs)

The unique electronic properties of this compound and its derivatives make them key materials in the development of organic solar cells, particularly in the active layer of bulk heterojunction (BHJ) devices. chemimpex.com

Donor Materials for Bulk Heterojunction Solar Cells

In BHJ solar cells, an active layer comprising a blend of an electron donor and an electron acceptor material is responsible for light absorption and charge generation. nih.govnih.gov Polymers and small molecules derived from this compound are frequently employed as the electron donor component. mdpi.comnih.govsemanticscholar.org Upon absorbing photons, excitons (bound electron-hole pairs) are generated within the donor material. These excitons then diffuse to the interface between the donor and acceptor materials, where the electron is transferred to the acceptor, and the hole remains in the donor. nih.gov

For example, a small organic molecule, H3T-4-FOP, which incorporates a hexyl terthiophene unit (an extended version of the dihexyl-bithiophene concept) as the donor part and 2-(4-fluorobenzoyl)-3-yl)acrylonitrile as the acceptor part, was synthesized for use in BHJ-OSCs. semanticscholar.org When blended with a fullerene acceptor (PC61BM), the resulting device achieved a power conversion efficiency (PCE) of approximately 4.38%, with an open-circuit voltage (Voc) of 0.782 V and a short-circuit current density (Jsc) of around 11.18 mA/cm². semanticscholar.org Another report on a D-A-A type small donor molecule containing hexyl bithiophene, when fabricated with a PC60BM acceptor, yielded a PCE of about 3.75%. semanticscholar.org

The performance of these devices highlights the potential of bithiophene-based materials as effective donors in OSCs.

Design Principles for Enhanced Photovoltaic Performance

Enhancing the efficiency of OSCs based on this compound derivatives involves several key design principles targeting the molecular structure and device architecture.

Molecular Structure Engineering : The modification of the molecular structure is a primary strategy. This includes creating D-A copolymers to tune the HOMO and LUMO energy levels. nih.gov Lowering the HOMO level can increase the Voc, while adjusting the LUMO level affects the energy offset with the acceptor, which drives charge separation. For instance, incorporating the electron-deficient bithiophene imide (BTI) unit leads to polymers with low HOMO levels, resulting in high Voc values. nih.gov The design of linear, π-conjugated small molecules with a D(A–Ar)2 framework, using fluorinated 2,2′-bithiophene as the central donor core, has also proven to be a promising approach for high-performance solar cells. rsc.org

Morphology Control : The nanoscale morphology of the donor-acceptor blend in the active layer is critical for efficient exciton (B1674681) dissociation and charge transport. rsc.org The use of dual polymer donors, where a bithiophene-based polymer is blended with another polymer donor, can help refine the phase morphology and strengthen intermolecular interactions, leading to improved charge transport and reduced energy loss. rsc.org

Energy Level Alignment : Proper alignment of the energy levels of the donor and acceptor materials is crucial for efficient charge transfer and minimizing energy loss. The HOMO of the donor should be high enough for efficient hole extraction but low enough to maximize Voc. The LUMO of the donor should be sufficiently higher than that of the acceptor to provide a driving force for exciton dissociation. nih.gov

Device Engineering : Optimizing the device structure, such as using an inverted architecture, can improve performance and stability. nih.gov Additionally, treatments like solvent-vapor annealing can optimize the phase-separated morphology of the active layer, leading to significant improvements in PCE. rsc.org

The table below summarizes the performance of various solar cells incorporating bithiophene-based donor materials.

| Donor Material System | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| BTI-BDT Copolymers | PCBM | >0.9 | - | - | up to 5.5 |

| H3T-4-FOP | PC61BM | 0.782 | ~11.18 | 50 | ~4.38 |

| Hexyl Bithiophene D-A-A Molecule | PC60BM | ~0.71 | ~12.56 | ~42 | ~3.75 |

| FBT(TDPP-T)2 (after SVA) | PC71BM | - | 16.14 | 73.52 | 9.00 |

Table showing photovoltaic performance parameters for various organic solar cells utilizing bithiophene-based donor materials. Data sourced from multiple research findings. nih.govsemanticscholar.orgrsc.org

Application in Organic Light-Emitting Diodes (OLEDs)

Thiophene-based materials, including derivatives of this compound, are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their semiconducting and photoluminescent properties. ossila.comchemimpex.com In an OLED, an electric current is passed through a thin film of organic material, which then emits light. The structure of an OLED typically consists of an emissive layer sandwiched between a cathode and an anode. acs.org

Materials derived from bithiophene can function in various roles within an OLED, such as part of the emissive layer or as host materials for phosphorescent or fluorescent emitters. chemimpex.comrsc.orgacs.org The choice of material affects the device's efficiency, color, and stability. For a material to be an effective host, it generally needs to have a high triplet energy to efficiently confine the triplet excitons on the guest emitter molecules. acs.orgrsc.org

While specific performance data for OLEDs using solely this compound is not extensively detailed in the provided context, its functionalized derivative, 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene, is noted as a building block for the synthesis of OLED materials. ossila.com The versatility of this building block allows for its incorporation into more complex molecules designed to have specific charge-transporting and light-emitting properties required for efficient OLED operation. ossila.com For instance, carbazole-based polymers, which share structural similarities with functionalized thiophenes in terms of being aromatic heterocyclic compounds, are used as host materials for triplet emitters in OLEDs due to their suitable triplet energy levels. acs.org

Emitting Layer Components

The π-conjugated backbone of this compound makes it a foundational structure for materials used in the emitting layers (EML) of Organic Light-Emitting Diodes (OLEDs). The bithiophene unit itself can exhibit fluorescence, and its optoelectronic properties, such as the HOMO-LUMO energy gap, can be tuned by extending the conjugation or by adding substituent groups. mdpi.com While not typically used as a standalone emitter, this compound serves as a crucial building block for more complex fluorescent molecules and polymers. beilstein-journals.org

Its incorporation into larger molecules, such as those with a donor-π-acceptor (D-π-A) architecture, allows for the precise tuning of emission color and quantum efficiency. In these systems, the bithiophene moiety can act as part of the π-conjugated bridge that facilitates efficient intramolecular charge transfer, a key process for generating light. beilstein-journals.org The presence of the two hexyl chains is critical for device fabrication, as it significantly enhances the molecule's solubility in common organic solvents. This property is essential for forming thin, uniform emitting layers through cost-effective, solution-based methods like spin-coating and inkjet printing, which are widely used in the manufacturing of large-area OLED displays and lighting panels.

Charge Injection and Transport Layers

In multilayer OLEDs and other organic electronic devices, efficient charge injection and transport are paramount for high performance. Thiophene-based oligomers and polymers are well-established as effective p-type semiconductors, meaning they primarily conduct positive charge carriers (holes). Consequently, this compound and its derivatives are valuable components in the development of Hole Transport Layers (HTLs).

The function of an HTL is to facilitate the movement of holes from the anode to the emitting layer, while simultaneously blocking the passage of electrons, thereby improving charge recombination efficiency within the EML. The bithiophene core provides the necessary electronic structure for hole transport through intermolecular hopping between adjacent molecules. The material's performance in this role is heavily dependent on the molecular packing in the solid state. The hexyl side chains, in addition to promoting solubility, play a critical role in influencing this packing, which in turn affects the charge carrier mobility. rsc.orgrsc.org Derivatives like 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene serve as intermediates for synthesizing more complex hole-transport materials for both OLEDs and organic photovoltaics. ossila.com

Application in Organic Field-Effect Transistors (OFETs)

The primary application for this compound and related oligothiophenes is in the active semiconductor layer of Organic Field-Effect Transistors (OFETs). chemimpex.com OFETs are fundamental components for a new generation of electronics, including flexible displays, smart cards, and sensors. nih.gov In these devices, the bithiophene derivative functions as a p-type semiconductor, where the flow of current between the source and drain electrodes is modulated by a voltage applied to the gate electrode.

Semiconductor Layer Materials

The suitability of this compound as a semiconductor material stems from a combination of its electronic structure and physical properties.

Electronic Properties : The delocalized π-electron system of the 2,2'-bithiophene (B32781) core provides the pathway for charge carriers to move across the material. The efficiency of this charge transport is highly dependent on the degree of order within the thin film.

Structural Properties : The two hexyl chains are not merely for solubility; they critically influence the thin-film morphology. Research on similar oligothiophenes has shown that alkyl side chains can induce more favorable molecular orientations and packing in the solid state. rsc.orgrsc.org This improved organization enhances the electronic coupling between adjacent molecules, facilitating more efficient intermolecular charge hopping. Theoretical and experimental studies have confirmed that appropriate hexyl substitution can increase hole mobilities by an order of magnitude compared to their unsubstituted counterparts. rsc.orgrsc.org The specific 4,4'- positioning of the hexyl groups minimizes steric hindrance, further promoting orderly packing.

Fabrication and Performance Characteristics

The excellent solubility of this compound allows for the fabrication of OFETs using simple and scalable solution-based techniques. The semiconductor layer can be deposited by spin-coating, drop-casting, or printing methods onto a variety of substrates, including flexible plastics.

The performance of an OFET is characterized by several key parameters:

Field-Effect Mobility (μ) : This metric quantifies how quickly charge carriers can move through the semiconductor material under the influence of an electric field. Higher mobility leads to faster switching speeds and higher operating currents. For oligothiophene-based materials, mobilities can range widely depending on molecular structure, purity, and film morphology. Polymers based on similar hexyl-thiophene units, like P3HT, have demonstrated hole mobilities around 0.15 cm²/Vs. nih.gov

On/Off Current Ratio (Ion/Ioff) : This is the ratio of the current when the transistor is in its "on" state to the current when it is in its "off" state. A high on/off ratio is crucial for digital logic applications to minimize power consumption and ensure clear signal distinction. Thiophene-based OFETs routinely achieve high on/off ratios, often exceeding 105. acs.org

Threshold Voltage (Vth) : This is the minimum gate voltage required to turn the transistor "on." A low threshold voltage is desirable for low-power applications. Vth can be significantly influenced by the interface between the semiconductor and the gate dielectric, and can be optimized through surface treatments and device engineering. nih.gov

The following table presents typical performance characteristics for OFETs based on various thiophene-containing organic semiconductors, providing context for the performance potential of devices incorporating this compound.

| Semiconductor Material | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Deposition Method |

|---|---|---|---|

| Poly(3-hexyl-thiophene) (P3HT) | 0.15 (calculated) | > 104 | Solution-Processed |

| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) | ≤ 0.12 | ~ 105 | Solution-Processed |

| PDPPF-DTT Polymer | 0.18 | > 105 | Solution-Processed |

| Co-oligomer with bithiophene unit | 0.12 | > 105 | Vacuum-Deposited |

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes for Molecular Engineering

The synthesis of 4,4'-dihexyl-2,2'-bithiophene and its derivatives has traditionally relied on established methods like Kumada and Suzuki cross-coupling reactions. However, the pursuit of greater efficiency, regioselectivity, and the introduction of diverse functionalities necessitates the development of novel synthetic strategies.

One promising avenue is the exploration of direct C-H arylation, a more atom-economical approach that avoids the pre-functionalization of starting materials. beilstein-journals.org For instance, palladium-catalyzed aerobic oxidative coupling of thiophenes presents an efficient method for creating 2,2'-bithiophene (B32781) structures. nih.gov The development of new catalyst systems, potentially incorporating ligands like 1,10-phenanthroline-5,6-dione (B1662461) (phd) with a Cu(OAc)2 cocatalyst, could further enhance the scope and efficiency of these reactions. nih.gov

Another area of interest lies in the base-catalyzed halogen dance (BCHD) reaction, which has been utilized to synthesize precursors like 3,3′,5,5′-tetrabromo-4,4′-dihexyl-2,2′-bithiophene. acs.org Further investigation into controlling the lithiation and subsequent functionalization of such precursors could lead to a wider array of precisely engineered molecules with tailored properties. acs.org For example, the synthesis of spiro architectures with π-conjugation, which have shown improved thermal stability and photosensitivity, could be expanded through innovative intramolecular ring closure reactions. acs.org

The table below summarizes some of the synthetic methods that have been explored for bithiophene derivatives, highlighting the potential for future optimization and application to this compound.

| Synthetic Method | Catalyst/Reagents | Key Features | Potential for DHBT |

| Kumada Cross-Coupling | Ni(dppp)Cl₂ | Couples Grignard reagents with organic halides. | Established method for alkyl chain introduction. |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Couples boronic acids with organic halides. | Alternative to Kumada, potentially with different functional group tolerance. |

| Direct C-H Arylation | Pd(OAc)₂/ligand | Atom-economical, avoids pre-functionalization. beilstein-journals.orgnih.gov | Greener and more efficient synthesis of the core structure. |

| Base-Catalyzed Halogen Dance (BCHD) | LDA, CuCl₂ | Allows for multi-functionalization of the thiophene (B33073) rings. acs.org | Access to complex derivatives for advanced materials. |

| Stille Coupling | Pd(PPh₃)₄ | Couples organostannanes with organic halides. psu.eduamazonaws.com | Versatile for creating copolymers with other aromatic units. |

Advanced Characterization Beyond Standard Techniques

Standard characterization techniques such as NMR and UV-vis spectroscopy have been instrumental in understanding the basic properties of this compound and its polymers. chemmethod.comsemanticscholar.org However, to gain deeper insights into its structure-property relationships, more advanced characterization methods are essential.

For instance, two-dimensional X-ray diffraction (2D-XRD) and atomic force microscopy (AFM) can provide detailed information about the molecular packing and film morphology of polymers derived from this compound. semanticscholar.org This is crucial for understanding charge transport in organic field-effect transistors (OFETs). ossila.com Spectroelectrochemistry, which combines UV-vis spectroscopy with electrochemical measurements, can be used to study the electronic structure of the polymer films at different oxidation states. acs.org

Furthermore, advanced mass spectrometry techniques like MALDI-TOF can be employed to determine the molecular weight distribution of polymers, which is a critical parameter influencing their performance. semanticscholar.org Investigating the thermochromistic effects in polymers derived from related bithiophenes using temperature-dependent UV-vis spectroscopy could also reveal interesting properties for sensor applications. acs.org

Rational Design for Tailored Optoelectronic Functionalities

The rational design of new materials based on the this compound scaffold holds immense promise for tailoring optoelectronic properties. By strategically modifying the molecular structure, it is possible to tune the HOMO/LUMO energy levels, optical band gap, and charge carrier mobility. biosynth.comacs.org

One approach involves the synthesis of donor-acceptor (D-A) copolymers, where the electron-rich this compound unit acts as the donor. chemimpex.com By pairing it with various electron-accepting moieties, the resulting polymers can be engineered for specific applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ossila.comchemimpex.com For example, incorporating electron-deficient units like pyrazine-flanked diketopyrrolopyrrole (PzDPP) can lead to materials with deep LUMO levels, which is beneficial for n-type thermoelectric applications. acs.org

The introduction of different functional groups and side chains can also significantly impact the material's properties. For instance, the hexyl side chains enhance solubility, enabling solution-based processing. The strategic placement of bromine atoms allows for further functionalization through cross-coupling reactions, opening up possibilities for creating more complex conjugated systems. ossila.com The design of quinoidal structures based on heteropentalenes is another emerging area that can lead to materials with reduced HOMO-LUMO gaps and novel functionalities. acs.org

Exploration in Emerging Organic Technologies (e.g., Biosensors, Thermoelectrics)

While this compound has been extensively studied for applications in OFETs and OPVs, its potential in other emerging organic technologies remains largely untapped.

Biosensors: The conductive properties of polymers derived from this compound make them promising candidates for the development of biosensors. The ability to functionalize the bithiophene core could allow for the attachment of specific recognition elements (e.g., enzymes, antibodies) for the detection of biological analytes.

Thermoelectrics: The field of organic thermoelectrics, which focuses on converting heat energy into electrical energy, is a rapidly growing area of research. Conjugated polymers with high electrical conductivity and Seebeck coefficients are required for efficient thermoelectric devices. acs.org By rationally designing polymers based on this compound to optimize their charge transport properties and energy levels, it may be possible to develop novel materials for thermoelectric applications. amazonaws.comacs.org For instance, creating copolymers with electron-deficient units has been shown to be an effective strategy for developing n-type thermoelectric polymers. acs.org

Other Potential Applications: The unique properties of this compound and its derivatives also suggest potential in other areas. For example, its use as a component in organic photodetectors has been explored, where its light absorption properties can be harnessed for innovative detection technologies. chemimpex.comresearchgate.net Furthermore, the development of novel conjugated polymers incorporating this building block could lead to applications in areas such as electrochromic devices and organic memory.

Q & A

Q. What synthetic strategies optimize regiochemical control in 4,4'-dihexyl-2,2'-bithiophene derivatives?

Regiochemical control is critical for tailoring electronic properties. A common method involves coupling brominated thiophene precursors with alkylation agents under palladium catalysis. For example, regioselective dibutoxylation of 3,4′-dibromo-2,2′-bithiophene yields derivatives with defined substitution patterns, confirmed via <sup>1</sup>H/<sup>13</sup>C NMR to distinguish head-to-head (hh) vs. tail-to-tail (tt) configurations . Challenges include steric hindrance from hexyl chains, which may require optimized reaction temperatures (e.g., 85°C in DMF) and catalysts like Pd(PPh3)4 .

Q. How can atomic force microscopy (AFM) and electrochemical methods characterize polymer films of this compound?

AFM topography maps (5 × 5 μm resolution) reveal tightly packed, globular polymer layers critical for enzyme immobilization in biosensors. Electrochemical polymerization in acetonitrile with 0.1 M TBAPF6 as electrolyte enables reproducible film formation. Cyclic voltammetry (CV) at 100 mV/s scans confirms redox activity, while differential pulse voltammetry (DPV) quantifies electron transfer efficiency (e.g., 65% external quantum efficiency in CH3NH3PbBr3-sensitized cells) .

Advanced Research Questions

Q. How does alkyl chain orientation (head-to-head vs. tail-to-tail) influence charge carrier mobility in this compound copolymers?

Molecular packing dictated by alkyl chain orientation directly impacts charge transport. Tail-to-tail (tt) coupling in this compound reduces steric clashes, enabling tighter π-π stacking and higher hole mobility (~10<sup>−3</sup> cm<sup>2</sup>/V·s) compared to head-to-head (hh) configurations. Grazing-incidence X-ray diffraction (GI-XRD) and density functional theory (DFT) simulations validate these structural effects .

Q. What methodologies enhance biosensor performance using this compound-based polymers?

Polymer matrices like poly-4,4'-bis(2-methyl-3-butyn-2-ol)-2,2'-bithiophene (poly-4,4′-bBT) serve dual roles: (1) immobilizing enzymes (e.g., tyrosinase via carbodiimide crosslinkers) and (2) mediating electron transfer. Optimized biosensors achieve 0.96 V photovoltage and 3.8% solar conversion efficiency in CH3NH3PbI3-TiO2 systems. Redox mediators like p-benzoquinone (BQ) improve sensitivity (detection limits: 0.1 μM epinephrine) .

Q. How can electrochemical stability of this compound polymers be systematically evaluated?

Chronoamperometry in 0.1 M PBS (pH 7.4) at −0.4 V vs. Ag/AgCl assesses long-term stability. Poly-4,4′-bis(butylsulfanyl)-2,2′-bithiophene retains >90% conductivity after 1,000 CV cycles, outperforming poly(3-methylthiophene). Electrochemical impedance spectroscopy (EIS) quantifies charge transfer resistance (Rct), with lower values (<50 Ω) indicating superior interfacial kinetics .

Q. How do computational models resolve discrepancies in experimental data on this compound’s nonlinear optical (NLO) properties?

Hybrid DFT (e.g., B3LYP/6-311G**) predicts hyperpolarizability (β) values for anti vs. syn conformers. Anti-planar structures exhibit higher β (~200 × 10<sup>−30</sup> esu) due to extended conjugation, aligning with second-harmonic generation (SHG) experiments. Discrepancies between theory and experiment often arise from solvent effects or incomplete conformational sampling .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the electrochemical performance of this compound in aqueous vs. organic media?

Discrepancies stem from solvent-induced polymer swelling, altering ion diffusion. In acetonitrile, poly-4,4′-bBT shows 10× higher conductivity (1.2 S/cm) than in water due to reduced dielectric screening. Controlled studies using identical electrolyte concentrations (e.g., 0.1 M TBAPF6) and electrode pretreatment (e.g., alumina polishing) minimize variability .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.